potassium 4-methyl-4H-1,2,4-triazole-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

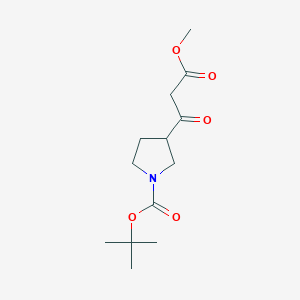

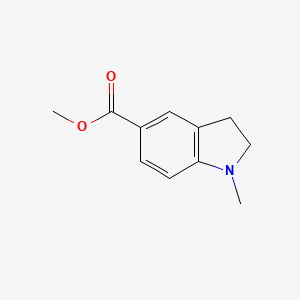

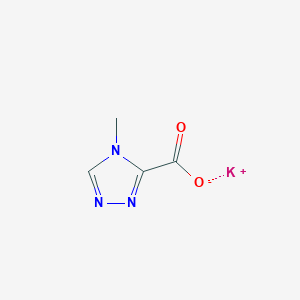

Potassium 4-methyl-4H-1,2,4-triazole-3-carboxylate, also known as potassium 4-methyl-1,2,4-triazole-3-carboxylate, is a chemical compound with the molecular formula C5H6KN3O2. It is a white crystalline solid that is soluble in water and has a molecular weight of 177.19 g/mol .

Synthesis Analysis

The synthesis of 1,2,4-triazole compounds, including potassium 4-methyl-4H-1,2,4-triazole-3-carboxylate, involves several steps. One common method involves the reaction of secondary amides and hydrazides, followed by microwave-induced cyclodehydration . Another method involves the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol .Molecular Structure Analysis

The molecular structure of potassium 4-methyl-4H-1,2,4-triazole-3-carboxylate consists of a triazole ring with a methyl group at the 4-position and a carboxylate group at the 3-position . The potassium ion is likely associated with the carboxylate group, forming an ionic bond.Chemical Reactions Analysis

Triazole compounds, including potassium 4-methyl-4H-1,2,4-triazole-3-carboxylate, are known to participate in a variety of chemical reactions. For example, they can act as a useful directing group for Ru-catalyzed C-H arylation .Physical And Chemical Properties Analysis

Potassium 4-methyl-4H-1,2,4-triazole-3-carboxylate is a white crystalline solid that is soluble in water. It has a molecular weight of 177.19 g/mol .Wissenschaftliche Forschungsanwendungen

Analytical Chemistry Applications

- HPLC-DAD Method Development : Research has been conducted to develop a high-performance liquid chromatography with diode array detection (HPLC-DAD) method for determining the active pharmaceutical ingredient in substances related to potassium 4-methyl-4H-1,2,4-triazole-3-carboxylate. This method is specific and meets the requirements of linearity, accuracy, and precision, indicating its potential utility in quality control of related substances (Shcherbyna, Parchenko, Varynskyi, & Kaplaushenko, 2019).

Synthesis and Properties

ZnO Nanoparticles-mediated Synthesis : A study presented an efficient regioselective N-alkylation reaction of methyl-1H-1,2,3-triazole-4-carboxylate with alkyl halides catalyzed by ZnO nanoparticles, leading to methyl N1-alkylated 1,2,3-triazole-4-carboxylates in good yields. This process highlights the versatile synthetic potential of triazole derivatives (Prabakaran, Nawaz Khan, & Jin, 2012).

Ligand Synthesis for Biomimetic Chemistry : The synthesis of sterically bulky tris(triazolyl)borate ligands, including derivatives of 1,2,4-triazole, has been researched for creating functional models for enzyme active sites and water-soluble analogues of catalysts. These ligands, like potassium tris(3-tert-butyl-5-methyl-1,2,4-triazolyl)borate, are more water-soluble than their analogues and suitable for aqueous environments (Jernigan et al., 2007).

Biological Applications

- Synthesis of Biologically Active Compounds : There's significant interest in the synthesis of 1,2,4-triazole derivatives due to their high efficiency and low toxicity. These derivatives are promising for creating new chemical compounds with potential biological activity. The research has focused on synthesizing and studying the physicochemical properties of such compounds (Kravchenko, Panasenko, & Knysh, 2018).

Corrosion Inhibition

- Corrosion and Dissolution Protection : Some derivatives of 4H-triazole, like 3,5-bis(4-methyltiophenyl)-4H-1,2,4-triazole, have been studied for their efficacy in protecting mild steel against corrosion and dissolution in hydrochloric acid solutions. These derivatives have shown significant inhibiting efficiency, making them useful in corrosion prevention applications (Bentiss et al., 2007).

Zukünftige Richtungen

The future directions for research on potassium 4-methyl-4H-1,2,4-triazole-3-carboxylate and related compounds could involve further exploration of their synthesis, chemical properties, and biological activities. Given their versatile biological activities, these compounds could have potential applications in the development of new drugs .

Wirkmechanismus

Action Environment

Environmental factors can influence the action, efficacy, and stability of KMT. For instance, the solubility of similar triazole compounds can vary significantly depending on the solvent used . This could potentially affect the compound’s bioavailability and efficacy. Additionally, factors such as pH, temperature, and presence of other substances could also influence the stability and activity of KMT.

Eigenschaften

IUPAC Name |

potassium;4-methyl-1,2,4-triazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2.K/c1-7-2-5-6-3(7)4(8)9;/h2H,1H3,(H,8,9);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVIMUZZFCBOBSU-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1C(=O)[O-].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4KN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

potassium 4-methyl-4H-1,2,4-triazole-3-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B1407286.png)